molecular formula C15H23N5O B2896433 N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421583-44-9

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2896433
CAS No.: 1421583-44-9
M. Wt: 289.383
InChI Key: OESUMBYIROZSCO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1421583-44-9) is a chemical compound with the molecular formula C15H23N5O and a molecular weight of 289.38 g/mol . This molecule features a piperazine core, a heterocycle that is frequently employed in medicinal chemistry and drug discovery . The piperazine ring is a common structural motif in bioactive molecules, often used to fine-tune pharmacokinetic properties or to serve as a scaffold for positioning key pharmacophoric groups . Specifically, the structure includes a 6-methylpyrimidinyl group and an N-cyclopentyl carboxamide functionality. Piperazine-containing compounds are found in a wide range of FDA-approved therapeutics, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . While the specific research applications and mechanism of action for this compound are not fully detailed in public literature, its structural features make it a candidate for investigation in various biochemical and pharmacological research programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-12-10-14(17-11-16-12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESUMBYIROZSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with an appropriate halogenated precursor to introduce the cyclopentyl and pyrimidinyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific reagents involved.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine-1-Carboxamide Backbone

Piperazine-1-carboxamide derivatives are widely explored for diverse biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Piperazine-1-Carboxamide Derivatives
Compound Name Key Substituents Biological Target IC50/Ki Notable Features Reference
N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide Cyclopentyl, 6-methylpyrimidin-4-yl Autotaxin (ATX) 0.0215 µM High potency, crystallographic binding data
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 4-tert-butylphenyl, 3-chloropyridin-2-yl TRPM8/TRPV1 channels TRPV1 Ki = 6 nM Urea-based antagonist; analgesic effects
JNJ compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide) Dichlorophenyl, pyrrolidinylmethyl DGAT1 Not reported Orally bioavailable; metabolic stability
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide p-Tolyl, methyl Cancer cell lines (MCF7, HCT116) Induces cell cycle arrest Enhanced antiproliferative activity
CCR2 Antagonist (N-aryl piperazine-1-carboxamide) Varied aryl groups CCR2 chemokine receptor CCR2 IC50 = 10 nM High hERG selectivity; anti-inflammatory

Key Structural and Functional Differences

Substituent Effects on Target Selectivity
  • Pyrimidine vs. Pyridine Rings : The 6-methylpyrimidin-4-yl group in the query compound contributes to ATX inhibition, whereas BCTC’s 3-chloropyridin-2-yl moiety targets TRPV1 channels. Pyrimidine derivatives often exhibit enhanced metabolic stability compared to pyridine-based analogues .
  • Cyclopentyl vs. Aryl Groups : The cyclopentyl substituent in the query compound improves steric fit within the hydrophobic ATX binding pocket, unlike JNJ compound A’s dichlorophenyl group, which targets DGAT1 via polar interactions .
Pharmacokinetic and Bioavailability Profiles
  • Oral Bioavailability : CCR2 antagonists with N-aryl piperazine-1-carboxamide structures exhibit oral bioavailability (>50%) and reduced hERG liability, whereas the query compound’s pharmacokinetics remain under investigation .

Biological Activity

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopentyl group and a 6-methylpyrimidin-4-yl group , along with a carboxamide functional group. Its molecular formula is C15H22N4OC_{15}H_{22}N_{4}O with a CAS number of 1421583-44-9. The structural characteristics contribute to its interaction with various biological targets, making it a candidate for drug development.

This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. These interactions can modulate signaling pathways involved in various physiological processes. Common targets include:

  • G-protein coupled receptors (GPCRs) : These are critical in mediating cellular responses to hormones and neurotransmitters.
  • Ion channels : The compound may influence ion flow across cell membranes, affecting neuronal excitability and muscle contraction.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxicity:

Cell Line IC50 (µM) Selectivity
MDA-MB-231 (TNBC)0.12619-fold lesser effect on MCF10A
MCF-72.95Higher than standard chemotherapy agents

The selectivity index indicates that this compound may preferentially target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity against various pathogens. It has shown promising results against Leishmania species, inhibiting the growth of promastigotes by interfering with sterol biosynthesis pathways:

Pathogen IC50 (µM) Mechanism
Leishmania donovani≤ 1Inhibition of CYP51 enzyme
Leishmania major≤ 1Accumulation of methylated sterols

These findings suggest that the compound could be developed as a therapeutic agent for treating infections caused by Leishmania.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A study reported that this compound exhibited potent cytotoxic effects on breast cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil .
  • Enzyme Inhibition : Research indicated that the compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance, highlighting its potential as a dual-action therapeutic agent .
  • In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in reduced tumor growth and metastasis in xenograft models of breast cancer .

Q & A

Q. Advanced

  • Protecting groups : Temporarily block reactive amines on the piperazine ring during pyrimidine modification .
  • Low-temperature kinetics : Slow addition of methylating agents (e.g., CH₃I) at 0–5°C to control exothermic reactions .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

How do steric and electronic effects of the cyclopentyl group influence reactivity?

Advanced
The cyclopentyl group:

  • Steric effects : Hinders nucleophilic attack at the carboxamide carbonyl, requiring bulky base catalysts (e.g., DBU) for efficient coupling .
  • Electronic effects : Electron-donating cyclopentyl substituents stabilize the transition state in SNAr reactions, as shown in pyrimidine analogs .
  • Conformational analysis : NMR NOE experiments reveal restricted rotation of the cyclopentyl ring, impacting binding pocket interactions .

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